molecular formula C15H15N7S2 B11070933 3,3a(2)-(2,6-Pyridinediyl)bis[4-(2-propenyl)-1H-1,2,4-triazole-5(4H)-thione] CAS No. 696648-21-2

3,3a(2)-(2,6-Pyridinediyl)bis[4-(2-propenyl)-1H-1,2,4-triazole-5(4H)-thione]

Cat. No.: B11070933
CAS No.: 696648-21-2
M. Wt: 357.5 g/mol
InChI Key: MSJIAGFWFNOIJP-UHFFFAOYSA-N
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Description

4-ALLYL-5-[6-(4-ALLYL-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)-2-PYRIDYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is a complex heterocyclic compound It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, acetyl chloride, and iodomethane . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-ALLYL-5-[6-(4-ALLYL-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)-2-PYRIDYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it can act as an antimicrobial agent by disrupting bacterial cell walls or inhibiting essential enzymes . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds include other 1,2,4-triazoles and their derivatives, such as:

Compared to these compounds, 4-ALLYL-5-[6-(4-ALLYL-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)-2-PYRIDYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity.

Properties

CAS No.

696648-21-2

Molecular Formula

C15H15N7S2

Molecular Weight

357.5 g/mol

IUPAC Name

4-prop-2-enyl-3-[6-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-yl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H15N7S2/c1-3-8-21-12(17-19-14(21)23)10-6-5-7-11(16-10)13-18-20-15(24)22(13)9-4-2/h3-7H,1-2,8-9H2,(H,19,23)(H,20,24)

InChI Key

MSJIAGFWFNOIJP-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NNC1=S)C2=NC(=CC=C2)C3=NNC(=S)N3CC=C

Origin of Product

United States

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